molecular formula C26H27N5 B11286355 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11286355
M. Wt: 409.5 g/mol
InChI Key: BYFDNVXRTIKCFZ-UHFFFAOYSA-N
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Description

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-methylphenylamine with a suitable alkylating agent under controlled conditions.

    Construction of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable reagent to form the pyrido[1,2-a]benzimidazole core.

    Introduction of the Carbonitrile Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes, and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-18(2)20-16-25(30-14-12-29(13-15-30)23-10-6-4-8-19(23)3)31-24-11-7-5-9-22(24)28-26(31)21(20)17-27/h4-11,16,18H,12-15H2,1-3H3

InChI Key

BYFDNVXRTIKCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C

Origin of Product

United States

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